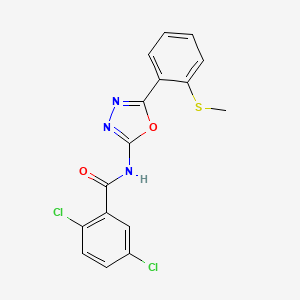

2,5-dichloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DMXAA, is a synthetic compound that has been investigated for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been extensively studied in preclinical and clinical trials. In

Scientific Research Applications

Anticancer Properties

Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anticancer activities. For example, derivatives synthesized from Schiff bases of corresponding hydrazides have shown activity against various cancer cell lines. Notably, one compound exhibited significant activity against a breast cancer cell line, while others were moderately active (Salahuddin et al., 2014). Similarly, a series of benzamides, including those with 1,3,4-oxadiazolyl phenyl moieties, demonstrated moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines, with some derivatives showing higher activity than the reference drug etoposide (B. Ravinaik et al., 2021).

Antimicrobial and Antitubercular Activities

The 1,3,4-oxadiazole derivatives have also been evaluated for their antimicrobial properties. A study demonstrated the synthesis and in vitro antitubercular activities of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives against Mycobacterium tuberculosis. One lead molecule showed promising activity with a minimum inhibitory concentration (MIC) value, indicating potential as a novel antitubercular agent (N. Nayak et al., 2016). Additionally, novel benzimidazole–oxadiazole hybrid molecules were identified as potent antimicrobial agents, showing significant anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain (N. Shruthi et al., 2016).

Material Science Applications

Beyond biomedical applications, 1,3,4-oxadiazole derivatives have shown potential in material sciences. For instance, polyamides synthesized from active dithioesters derived from 1,3,4-oxadiazoles under mild conditions demonstrated the adaptability of novel leaving groups to polyamide synthesis, indicating their utility in the development of new materials (Y. Saegusa et al., 1985). Additionally, a novel condensing agent based on 1,3,4-oxadiazole-2(3H)-thione was found effective for the synthesis of amides, esters, and polyamides under mild conditions, further illustrating the chemical versatility and potential industrial applications of 1,3,4-oxadiazole derivatives (Y. Saegusa et al., 1989).

properties

IUPAC Name |

2,5-dichloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2S/c1-24-13-5-3-2-4-10(13)15-20-21-16(23-15)19-14(22)11-8-9(17)6-7-12(11)18/h2-8H,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOXDQXUSLZHME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871714.png)

![2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2871718.png)

![5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2871720.png)

![2-Chloro-1-[3-(1-methylcyclopropyl)morpholin-4-yl]ethanone](/img/structure/B2871728.png)

![8a-Pyridin-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3-dione](/img/structure/B2871729.png)